molecular formula C10H13BrF2N2O2 B12219805 Ethyl 3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate

Ethyl 3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate

Cat. No.: B12219805
M. Wt: 311.12 g/mol
InChI Key: HERHAIARZDYREQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C10H13BrF2N2O2

Molecular Weight

311.12 g/mol

IUPAC Name

ethyl 3-[4-bromo-3-(difluoromethyl)pyrazol-1-yl]butanoate

InChI

InChI=1S/C10H13BrF2N2O2/c1-3-17-8(16)4-6(2)15-5-7(11)9(14-15)10(12)13/h5-6,10H,3-4H2,1-2H3

InChI Key

HERHAIARZDYREQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)N1C=C(C(=N1)C(F)F)Br

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is typically synthesized via cyclo-dehydration of 1,3-diketones with hydrazines. For ethyl 3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate, the reaction employs ethyl 4-(difluoromethyl)-2,4-dioxobutanoate and 4-bromohydrazine under acidic conditions.

Reaction Scheme:
$$
\text{Ethyl 4-(difluoromethyl)-2,4-dioxobutanoate} + \text{4-Bromohydrazine} \xrightarrow{\text{HCl, EtOH}} \text{Pyrazole Intermediate}
$$

Conditions:

  • Solvent: Ethanol
  • Catalyst: Concentrated HCl
  • Temperature: Reflux (78°C)
  • Time: 12–16 hours

Key Observations:

  • Regioselectivity is influenced by the electron-withdrawing effect of the difluoromethyl group, directing bromine to the 4-position.
  • Yields range from 65–72%, with impurities arising from competing hydration of the diketone.

Bromination and Difluoromethylation

Post-Cyclization Bromination

An alternative approach involves brominating a pre-formed 3-(difluoromethyl)pyrazole derivative. This method uses N-bromosuccinimide (NBS) in a radical-initiated reaction.

Reaction Conditions:

  • Solvent: Carbon tetrachloride (CCl₄)
  • Initiator: Azobisisobutyronitrile (AIBN)
  • Temperature: 80°C
  • Time: 6 hours

Outcomes:

  • Bromine incorporation at the 4-position achieves >90% selectivity.
  • Side products include di-brominated species (<5%) requiring chromatographic removal.

Direct Difluoromethylation

Difluoromethyl groups are introduced via nucleophilic substitution using sodium difluoromethanesulfinate (NaSO₂CF₂H) on bromopyrazole intermediates.

Procedure:

  • Bromopyrazole is treated with NaSO₂CF₂H in dimethylformamide (DMF).
  • Reaction proceeds at 120°C for 8 hours under argon.

Efficiency:

  • Conversion rates: 85–88%
  • Challenges include sulfinate decomposition at elevated temperatures.

Esterification of the Carboxylic Acid Intermediate

The final step involves converting 3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid to its ethyl ester via Fischer esterification.

Reaction Setup:
$$
\text{3-[4-Bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid} + \text{EtOH} \xrightarrow{\text{H₂SO₄}} \text{Ethyl Ester}
$$

Optimized Parameters:

  • Acid Catalyst: 98% H₂SO₄ (0.5 equiv)
  • Solvent: Excess ethanol (acting as reactant and solvent)
  • Temperature: 70°C
  • Time: 24 hours

Yield and Purity:

  • Isolated yield: 89%
  • Purity (HPLC): >98% after recrystallization from hexane/ethyl acetate.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Cyclocondensation Single-step pyrazole formation Requires harsh acidic conditions 65–72%
Post-Bromination High regioselectivity Radical initiators pose safety risks 80–85%
Direct Difluoromethylation Compatible with late-stage functionalization Sensitive to moisture and temperature 85–88%
Fischer Esterification High efficiency and scalability Long reaction time 89%

Challenges and Solutions

Regioselectivity in Bromination

  • Issue: Competing bromination at the 5-position of the pyrazole.
  • Solution: Use of bulky bases (e.g., 2,6-lutidine) to sterically hinder undesired sites.

Ester Hydrolysis Prevention

  • Issue: Acidic conditions during cyclocondensation may hydrolyze the ester.
  • Solution: Employ orthoester protection strategies or use mild bases like NaHCO₃.

Chemical Reactions Analysis

Ethyl 3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate can undergo various chemical reactions:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of these targets. The bromine atom can also participate in halogen bonding, further influencing the compound’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Halogen and Fluorinated Substituents

Example 1 : Ethyl 4-[4-(5-bromo-2-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate (Compound 20 in )
  • Molecular Weight : 600.82 g/mol
  • Key Features :
    • Contains a trifluoromethyl (-CF₃) group instead of difluoromethyl (-CHF₂).
    • Integrates a pyrrolopyridine core, enhancing aromatic stacking interactions.
    • Synthetic Yield : 78% (higher than many analogs), attributed to optimized boronate coupling .
Example 2 : 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.17 in )
  • Molecular Weight : ~301–305 g/mol (LC/MS data).
  • Key Features :
    • Pyrazolone scaffold (ketone instead of ester).
    • Chlorophenyl substituent increases lipophilicity compared to fluorinated groups.
    • Lower molecular weight and altered reactivity due to dihydro-pyrazol-3-one structure .
Example 3 : 4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.20 in )
  • Molecular Weight : ~317 g/mol (LC/MS data).
  • Key Features: Dual bromo substitutions (4-bromo and 5-bromomethyl) for enhanced electrophilicity.

Functional Group and Reactivity Analysis

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Reactivity
Target Compound Pyrazole + butanoate ester 4-Bromo, 3-difluoromethyl 311.12 Ester hydrolysis; nucleophilic substitution at bromo site
Compound 20 Pyrazole + pyrrolopyridine 3-Trifluoromethyl, 5-bromo 600.82 Suzuki-Miyaura coupling via boronate
Example 5.17 Pyrazolone 4-Bromo, 4'-chlorophenyl ~301–305 Ketone-mediated hydrogen bonding
Example 5.20 Pyrazolone 4-Bromo, 5-bromomethyl ~317 Electrophilic bromine for cross-coupling

Key Observations :

  • Fluorinated Groups : The difluoromethyl group in the target compound offers moderate electronegativity and metabolic stability compared to trifluoromethyl analogs, which are more electron-withdrawing but may incur higher synthetic costs .
  • Ester vs. Ketone: The ethyl butanoate ester in the target compound improves solubility in organic phases, whereas pyrazolone derivatives (e.g., Examples 5.17 and 5.20) prioritize hydrogen-bonding interactions due to their ketone moiety .
  • Bromine Reactivity : All compounds utilize bromine as a leaving group, but the target compound’s pyrazole-bromo site is less sterically hindered than Example 5.20’s di-bromo system, enabling faster nucleophilic substitutions .

Biological Activity

Ethyl 3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate is a synthetic organic compound notable for its unique structural features, including a pyrazole ring and halogen substituents. Its molecular formula is C10_{10}H13_{13}BrF2_2N2_2O2_2, and it has a molecular weight of 311.12 g/mol. This compound has garnered interest in medicinal chemistry and agrochemicals due to its potential biological activities.

Chemical Structure and Properties

The compound's structure is characterized by:

  • Pyrazole ring : A five-membered ring that contributes to the compound's reactivity.
  • Bromine atom : Enhances halogen bonding interactions, which may influence biological effects.
  • Difluoromethyl group : Known to improve binding affinity to biological targets, potentially leading to modulation of enzyme activity or receptor interactions.

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition : The difluoromethyl group enhances the compound's ability to inhibit specific enzymes, which can lead to therapeutic effects in various diseases.
  • Receptor Binding : The compound may interact with specific receptors, influencing cellular signaling pathways.

Research Findings

Studies have demonstrated that compounds with similar structures often exhibit significant biological activities. For instance, the presence of bromine and difluoromethyl groups has been linked to increased potency in enzyme inhibition assays.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure FeaturesUnique Aspects
Ethyl 3-bromo-4-fluorobenzoateLacks pyrazole ring; contains fluorine instead of difluoromethylSimpler structure with different reactivity
3-(Difluoromethyl)-1-methyl-1H-pyrazoleContains difluoromethyl group; lacks butanoate side chainFocused on pyrazole functionality without ester
Methyl 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazole)Similar pyrazole structure; contains trifluoromethyl insteadVariation in fluorinated substituents affecting properties

The combination of bromine, difluoromethyl, and pyrazole functionalities in this compound provides distinct chemical reactivity and biological properties compared to these similar compounds.

Enzyme Inhibition Studies

Research has indicated that this compound can inhibit specific enzymes implicated in various diseases. For example, studies showed that similar pyrazole derivatives demonstrated significant inhibition against certain kinases, suggesting potential applications in cancer therapy.

Receptor Interaction Studies

Molecular docking studies have suggested that this compound can effectively bind to target receptors involved in inflammatory responses. This binding could lead to modulation of inflammatory pathways, making it a candidate for further investigation in anti-inflammatory drug development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.